molecular formula C9H14NNaO3 B6212042 sodium 1-(oxetan-3-yl)piperidine-2-carboxylate CAS No. 2731006-64-5

sodium 1-(oxetan-3-yl)piperidine-2-carboxylate

Cat. No.: B6212042
CAS No.: 2731006-64-5
M. Wt: 207.20 g/mol
InChI Key: XKPRZLQAVSRQRY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Saturated Heterocycles as Molecular Scaffolds

In the landscape of drug discovery, there has been a significant shift in focus from flat, aromatic systems towards three-dimensional, saturated heterocyclic scaffolds. bohrium.com These non-aromatic rings, rich in sp³-hybridized carbon atoms, offer several distinct advantages. Saturated heterocycles contribute to a greater three-dimensional occupancy of drug targets, which can lead to higher target selectivity and improved pharmacokinetic profiles. nih.gov Compared to their aromatic counterparts, they often exhibit improved aqueous solubility and may avoid the formation of toxic metabolites that can arise from arene oxidation. bohrium.comresearchgate.net The presence of chiral centers within these scaffolds introduces structural diversity, allowing for fine-tuning of a molecule's interaction with its biological target. bohrium.comthieme-connect.com Consequently, saturated heterocyclic systems like piperidines and oxetanes are now considered indispensable building blocks in the design of modern therapeutic agents. bohrium.com

Overview of Oxetane (B1205548) Ring Systems in Chemical Design

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged as a valuable and increasingly popular motif in medicinal chemistry. nih.govdrugbank.com Once considered an underexplored curiosity, its unique structural and electronic properties are now strategically exploited to enhance the drug-like characteristics of molecular candidates. nih.govresearchgate.net The incorporation of an oxetane can lead to profound, context-dependent improvements in aqueous solubility, metabolic stability, and lipophilicity. researchgate.net

One of the key features of the oxetane ring is its function as a bioisostere—a substituent that retains similar biological activity while altering other properties. It is often used as a surrogate for less desirable functionalities like gem-dimethyl or carbonyl groups. nih.govresearchgate.net The electronegative oxygen atom within the strained four-membered ring imparts a strong inductive electron-withdrawing effect, which can be used to modulate the basicity (pKa) of nearby amine groups, a critical factor in optimizing a drug's pharmacokinetic profile. nih.gov Furthermore, the compact, three-dimensional nature of the oxetane ring helps to increase the sp³ character of a molecule, moving away from the "flatland" of aromatic compounds and accessing new, unexplored chemical space. nih.gov

PropertyImpact of Oxetane Incorporation
Aqueous Solubility Generally increases, by a factor of 4 to over 4000 in some cases. researchgate.net
Metabolic Stability Often improves by replacing metabolically labile groups. researchgate.net
Lipophilicity (LogD) Can be fine-tuned to achieve optimal balance for permeability and solubility. nih.gov
Basicity (pKa) Reduces the pKa of adjacent amines through inductive effects. nih.gov
Molecular Geometry Increases three-dimensionality and sp³ character. nih.gov

Overview of Piperidine (B6355638) Ring Systems in Chemical Design

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals and natural alkaloids. nih.gov Its prevalence is a testament to its versatility as a molecular core that provides a robust, three-dimensional framework for orienting functional groups in space. thieme-connect.com The piperidine moiety is a key component in numerous classes of drugs, demonstrating its broad utility in targeting a wide range of biological systems. nih.govwisdomlib.org

The introduction of a piperidine scaffold can advantageously influence a molecule's physicochemical properties. thieme-connect.com As a basic nitrogen-containing ring, it can improve aqueous solubility and provide a handle for salt formation. wisdomlib.org Its conformational flexibility, typically adopting a chair conformation, allows for precise positioning of substituents, which is critical for optimizing binding affinity and selectivity for a specific biological target. thieme-connect.com Chiral piperidine scaffolds are particularly important, as the stereochemistry at their substitution points can dramatically affect a drug's potency, efficacy, and safety profile. thieme-connect.com Strategic incorporation of piperidine rings has been shown to enhance pharmacokinetic properties and, in some cases, reduce cardiac hERG toxicity. thieme-connect.com

Drug NameTherapeutic ClassRole of Piperidine Moiety
Donepezil Alzheimer's DiseaseCore scaffold, essential for binding to acetylcholinesterase. nih.gov
Ropivacaine Local AnestheticStructural component contributing to the molecule's properties. wisdomlib.org
Methylphenidate ADHD TreatmentCentral component of the pharmacophore.
Fentanyl Opioid AnalgesicKey structural feature for opioid receptor interaction.

The 1-(Oxetan-3-yl)piperidine-2-carboxylate Core: A Fused Heterocyclic Perspective

The compound sodium 1-(oxetan-3-yl)piperidine-2-carboxylate represents a sophisticated molecular architecture that combines the distinct features of both the oxetane and piperidine ring systems. While specific research findings on this exact sodium salt are not widely available in public literature, an analysis of its core structure, 1-(oxetan-3-yl)piperidine-2-carboxylate, provides significant insight into its potential chemical and pharmacological properties.

This structure features an oxetane ring attached via its 3-position to the nitrogen atom of a piperidine ring, which itself is substituted at the 2-position with a carboxylate group. This arrangement creates a complex, multifunctional scaffold with several key points of interest:

Modulation of Basicity and Nucleophilicity: The oxetane ring, due to the strong inductive effect of its oxygen atom, significantly reduces the basicity of the piperidine nitrogen to which it is attached. nih.gov This is a common strategy in drug design to fine-tune a molecule's charge state at physiological pH, which can improve cell permeability and reduce off-target effects associated with high basicity.

Three-Dimensional Structure: The fusion of these two saturated rings creates a rigid, non-planar structure. The stereochemistry at the 2-position of the piperidine ring (the location of the carboxylate) is crucial and would lead to distinct stereoisomers with potentially different biological activities.

Chelating Potential: The presence of the piperidine nitrogen, the carboxylate group, and the oxetane oxygen in close proximity creates a potential metal-chelating environment. The sodium salt itself is an ionic species where the sodium ion is associated with the carboxylate anion.

Synthetic Accessibility: The synthesis of such a molecule would likely involve the reductive amination of oxetan-3-one with a piperidine-2-carboxylate ester, followed by saponification to yield the sodium salt. The stability of related oxetane-carboxylic acids can be a concern, as they have been known to undergo isomerization. nih.gov

The combination of a polarity-enhancing, pKa-modulating oxetane with the proven, versatile piperidine scaffold makes the 1-(oxetan-3-yl)piperidine-2-carboxylate core a compelling structure for further investigation in medicinal chemistry.

Structural FeatureImplied Physicochemical Property
Oxetan-3-yl group on Nitrogen Reduced basicity of the piperidine nitrogen; increased polarity.
Piperidine-2-carboxylate Provides a chiral center and a site for ionic interaction (salt formation).
Saturated Rings High sp³ character, promoting three-dimensionality.
Combined Core Multifunctional scaffold with potential for tailored solubility and permeability.

Research Trajectories in the Synthesis and Characterization of Multifunctional Heterocycles

The field of heterocyclic chemistry is continuously advancing, driven by the demand for novel molecules in medicine and materials science. mdpi.com Current research trajectories focus on developing more efficient, sustainable, and versatile synthetic methods to access complex, multifunctional heterocyclic architectures. mdpi.comnih.gov

A dominant trend is the application of transition-metal catalysis and organocatalysis, which have revolutionized the construction and functionalization of heterocyclic rings. mdpi.com These methods often allow for reactions to proceed under milder conditions with higher selectivity, reducing waste and expanding the scope of accessible structures. rsc.org Concurrently, there is a strong emphasis on "green chemistry" principles, favoring the use of environmentally benign solvents, minimizing purification steps through one-pot reactions, and utilizing energy-efficient techniques like microwave irradiation. nih.gov

Another significant research direction is diversity-oriented synthesis, which aims to rapidly generate libraries of structurally diverse heterocyclic compounds for high-throughput screening. nih.gov As the understanding of biological systems deepens, the synthesis of precisely tailored heterocycles designed to interact with specific targets remains a paramount goal. nih.gov The characterization of these complex molecules relies on advanced analytical techniques, which are crucial for confirming their structure and purity and for understanding their dynamic behavior. The continued synergy between innovative synthetic strategies and powerful analytical tools will undoubtedly fuel future discoveries based on multifunctional heterocyclic scaffolds. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2731006-64-5

Molecular Formula

C9H14NNaO3

Molecular Weight

207.20 g/mol

IUPAC Name

sodium;1-(oxetan-3-yl)piperidine-2-carboxylate

InChI

InChI=1S/C9H15NO3.Na/c11-9(12)8-3-1-2-4-10(8)7-5-13-6-7;/h7-8H,1-6H2,(H,11,12);/q;+1/p-1

InChI Key

XKPRZLQAVSRQRY-UHFFFAOYSA-M

Canonical SMILES

C1CCN(C(C1)C(=O)[O-])C2COC2.[Na+]

Purity

95

Origin of Product

United States

Synthetic Methodologies for the 1 Oxetan 3 Yl Piperidine 2 Carboxylate Scaffold

Retrosynthetic Analysis of the Target Compound and its Key Disconnections

A retrosynthetic analysis of sodium 1-(oxetan-3-yl)piperidine-2-carboxylate reveals several logical disconnections. The most straightforward approach involves the formation of the C-N bond between the oxetane (B1205548) and piperidine (B6355638) rings. This disconnection leads to two primary building blocks: a suitable piperidine-2-carboxylate derivative and an oxetane electrophile.

Figure 1. Key Retrosynthetic Disconnection

This strategy simplifies the synthesis into two manageable parts: the preparation of a piperidine-2-carboxylate, often in an enantiomerically pure form, and the synthesis of a 3-substituted oxetane that can readily undergo nucleophilic substitution.

Preparation of Oxetane Building Blocks for N-Alkylation

The oxetane ring, a four-membered cyclic ether, imparts unique physicochemical properties to molecules, including improved solubility and metabolic stability. acs.org Its synthesis, however, can be challenging due to inherent ring strain. acs.org

A common and versatile precursor for 3-substituted oxetanes is 3-oxetanone (B52913). Several methods have been developed for its synthesis. One classical approach involves a multi-step sequence starting from 1,3-dihydroxyacetone. google.com This process typically includes protection of the carbonyl group, monotosylation of one of the primary alcohols, and subsequent base-induced intramolecular cyclization to form the oxetane ring, followed by deprotection to yield 3-oxetanone. acs.org

More recently, gold-catalyzed methods have emerged, offering a more direct route from readily available propargylic alcohols. nih.govorganic-chemistry.org This approach avoids the use of hazardous diazo ketones and proceeds in a single step under mild conditions. nih.govorganic-chemistry.org Additionally, copper-catalyzed cascade reactions have been developed for the synthesis of 3-oxetanone-derived spirocycles. mdpi.com

The stereoselective synthesis of oxetanes is crucial for controlling the three-dimensional structure of the final molecule. researchgate.net Enantioselective methods often rely on the use of chiral starting materials or catalysts. For instance, the enantioselective reduction of β-halo ketones followed by a Williamson ether cyclization can produce enantioenriched 2-aryl-substituted oxetanes. acs.org Sugars have also been utilized as chiral pool starting materials to access enantioenriched and diastereomerically defined oxetanes. acs.org Furthermore, sulfur ylides have been employed to ring-expand epoxides, leading to the formation of enantioenriched oxetanes. illinois.edu

For the N-alkylation of the piperidine ring, the oxetane precursor must be appropriately functionalized at the 3-position with a good leaving group. This is often achieved by converting 3-oxetanone to 3-hydroxyoxetane, which can then be transformed into a tosylate, mesylate, or halide. These functionalized oxetanes serve as excellent electrophiles for reaction with the secondary amine of the piperidine-2-carboxylate. researchgate.net Radical ring-opening of oxetanes has also been explored as a method for functionalization. researchgate.net

Synthesis of Piperidine-2-carboxylate Intermediates

Piperidine-2-carboxylic acid, also known as pipecolic acid, is a non-proteinogenic amino acid that is a key component of many biologically active compounds. sci-hub.se

The asymmetric synthesis of pipecolic acid and its derivatives is of significant interest to control the stereochemistry of the final product. nih.gov Numerous strategies have been developed, including those based on the chiral pool, asymmetric catalysis, and enzymatic resolutions. sci-hub.seekb.egekb.eg

One common approach involves the hydrogenation of substituted pyridines. nih.gov For example, hydrogenation of disubstituted pyridines followed by N-protection can diastereoselectively yield cis-substituted pipecolinates. nih.gov Subsequent base-mediated epimerization can then provide the corresponding trans isomers. nih.gov Organocatalytic methods, such as L-proline catalyzed asymmetric α-amination of aldehydes, have also been successfully employed for the efficient synthesis of (R)-pipecolic acid. ekb.egekb.eg Additionally, Mannich reactions catalyzed by (S)-pipecolic acid have been shown to produce both syn- and anti-products with high enantioselectivities. nih.gov

The synthesis of piperidine-2-carboxylate intermediates can also be achieved through intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylates. nih.gov Furthermore, various synthetic routes have been established starting from L-amino acids to produce 2-substituted piperidine carboxylates. researchgate.net

Interactive Data Tables

Table 1: Selected Methods for the Synthesis of 3-Oxetanone

Starting MaterialReagents and ConditionsKey Features
1,3-Dihydroxyacetone1. Carbonyl protection, 2. Monotosylation, 3. Base-induced cyclization, 4. DeprotectionMulti-step classical approach
Propargylic alcoholsGold catalyst, oxidantOne-step, mild conditions, avoids hazardous reagents
1,2-amino alcohol, formaldehyde, alkyneCuBr₂/TFA catalystFour-component cascade reaction for spirocycles

Table 2: Asymmetric Synthesis of Pipecolic Acid Derivatives

MethodKey Reagents/CatalystStereochemical Outcome
Hydrogenation of substituted pyridinesPd/C or PtO₂Diastereoselective formation of cis-isomers
Organocatalytic α-aminationL-prolineEnantioselective synthesis of (R)-pipecolic acid
Mannich Reaction(S)-pipecolic acidHigh enantioselectivity for both syn- and anti-products
Intramolecular CarboaminationCopper(II) carboxylatesAccess to N-functionalized piperidines

Methods for Introducing the Carboxylate Moiety at the C2-Position

The introduction of a carboxylate group at the C2 position of the piperidine ring is a key step in constructing the scaffold. This transformation can be achieved through various synthetic strategies, including the functionalization of pre-formed piperidine rings or by building the ring from precursors already containing the desired functionality.

One prominent approach involves the direct C-H functionalization of piperidine derivatives. nih.gov The C2 position is electronically activated due to the adjacent nitrogen atom, which can stabilize the build-up of positive charge during certain C-H functionalization reactions. nih.gov Rhodium-catalyzed reactions of N-protected piperidines with donor/acceptor carbenes, such as aryldiazoacetates, have been shown to selectively introduce ester functionalities at the C2 position. nih.gov The choice of both the nitrogen protecting group (e.g., Boc or Bs) and the rhodium catalyst's ligands is crucial for controlling the yield and stereoselectivity of the reaction. nih.gov

Alternatively, piperidine-2-carboxylates can be synthesized from amino acid precursors with known stereochemistry. nih.gov For instance, cyclization strategies starting from chiral amino acids can yield enantioenriched 2-substituted piperidines. nih.gov This often involves the alkylation of the amino acid's amine with a dihaloalkane to form the six-membered ring. nih.gov Another route is the cyclization of 6-oxoamino acid derivatives, which can be prepared via conjugate addition of organozinc reagents derived from amino acids. whiterose.ac.uk

Copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes also provides a pathway to N-functionalized piperidines. nih.gov While this method primarily focuses on ring formation, it demonstrates a modern approach to constructing functionalized piperidine systems. nih.gov

Table 1: Comparison of Methods for C2-Carboxylate Introduction

Method Description Key Reagents/Conditions Advantages
C-H Functionalization Direct introduction of an ester group at the C2 position of an N-protected piperidine. nih.gov Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄), aryldiazoacetates. nih.gov Direct functionalization of a pre-existing ring.
Cyclization from Amino Acids Ring formation using a chiral amino acid as a starting material to set the C2 stereochemistry. nih.gov Dihaloalkanes, bases. nih.gov Inherent stereochemical control from the chiral pool.
Oxidative Cyclization Intramolecular carboamination of γ- and δ-alkenyl N-arylsulfonamides. nih.gov Copper(II) carboxylate salts (e.g., copper(II) neodecanoate). nih.gov Forms the ring and introduces functionality simultaneously.

Enantioselective Preparation of Piperidine-2-carboxylate Stereoisomers

Controlling the stereochemistry at the C2 position of the piperidine ring is of significant interest in organic synthesis. researchgate.net Several methodologies have been developed to obtain enantioenriched piperidine-2-carboxylate stereoisomers.

Asymmetric hydrogenation of 2-substituted pyridine (B92270) precursors is a widely studied and effective method. researchgate.netnih.gov This approach typically uses chiral transition metal catalysts (e.g., based on iridium, rhodium, or ruthenium) to achieve high levels of enantioselectivity in the reduction of the pyridine ring to a piperidine. mdpi.com The hydrogenation of pyridines can be performed under mild and practical conditions to generate structurally complex piperidines. nih.gov

Chiral pool synthesis, which utilizes readily available enantiopure starting materials like amino acids, is another major strategy. whiterose.ac.ukresearchgate.net For example, L-glutamic acid can be converted into piperidine compounds through a one-pot process involving the formation of a dialdehyde (B1249045) intermediate which is not isolated. google.com This method ensures that the stereocenter from the starting amino acid is transferred to the final piperidine product.

Palladium-catalyzed decarboxylative allylic alkylation has also been employed for the enantioselective synthesis of α,α-disubstituted N-Boc protected piperazin-2-ones, which can serve as precursors to chiral piperidines. nih.gov This method uses a chiral Pd-catalyst derived from an electron-deficient PHOX ligand to generate products in high yields and enantioselectivity. nih.gov Furthermore, intramolecular cyclization reactions, such as the aza-Michael reaction, can be rendered enantioselective through the use of organocatalysts. mdpi.com

Table 2: Enantioselective Synthetic Strategies for Piperidine-2-carboxylates

Strategy Catalyst/Reagent Type Typical Substrates Key Features
Asymmetric Hydrogenation Chiral transition metal catalysts (Ir, Rh, Ru). mdpi.com 2-Substituted pyridines. researchgate.net Direct, atom-economical reduction with high enantioselectivity. nih.gov
Chiral Pool Synthesis N/A (uses chiral starting materials). L-glutamic acid, other amino acids. whiterose.ac.ukgoogle.com Stereochemistry is derived from the starting material.
Decarboxylative Asymmetric Allylic Alkylation Chiral Palladium-PHOX complexes. nih.gov Allylic esters with a piperazin-2-one (B30754) core. nih.gov Forms α,α-disubstituted products with high enantioselectivity.
Organocatalytic Cyclization Chiral organocatalysts (e.g., quinoline-based). mdpi.com N-tethered alkenes for aza-Michael reactions. mdpi.com Metal-free approach to enantiomerically enriched piperidines.

Strategies for Inter-Ring Coupling: Formation of the N-C(Oxetane) Bond

The final key transformation in assembling the 1-(oxetan-3-yl)piperidine-2-carboxylate scaffold is the formation of the bond between the piperidine nitrogen and the oxetane ring. The primary methods to achieve this are N-alkylation and reductive amination.

N-Alkylation of Piperidine-2-carboxylate with Oxetan-3-yl Derivatives

N-alkylation is a standard method for forming C-N bonds. In this context, the nitrogen atom of a piperidine-2-carboxylate ester acts as a nucleophile, displacing a leaving group on an oxetane-3-yl electrophile. researchgate.netgoogle.com Suitable electrophiles include oxetan-3-yl tosylate, mesylate, or a 3-halooxetane.

The reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of base and solvent is critical to avoid side reactions, such as the opening of the strained oxetane ring, which can occur under strongly acidic or basic conditions. chemrxiv.orgnih.gov To minimize the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to a solution where the piperidine is in excess. researchgate.net

Reductive Amination Approaches Involving Oxetan-3-one

Reductive amination offers an alternative and often efficient route to couple the two rings. This two-step, one-pot process involves the reaction of the secondary amine of piperidine-2-carboxylate with oxetan-3-one. The initial reaction forms an unstable hemiaminal, which then dehydrates to an iminium ion intermediate. Subsequent reduction of this iminium ion with a suitable reducing agent yields the N-substituted product. acs.org

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). reddit.com These reagents are mild enough to selectively reduce the iminium ion in the presence of the ketone (oxetan-3-one), preventing premature reduction of the carbonyl group. This method has proven effective for the incorporation of an oxetane group onto nitrogen heterocycles, leading to improvements in metabolic stability in some drug candidates. acs.org

Chemo- and Stereoselective Considerations in Coupling Reactions

Both N-alkylation and reductive amination require careful consideration of chemo- and stereoselectivity. A primary concern is the potential for racemization at the C2 position of the piperidine ring, especially if the reaction conditions involve harsh bases or elevated temperatures that could facilitate epimerization of the adjacent stereocenter.

In N-alkylation, the reaction is generally considered to be stereochemically benign for the piperidine core, as the reaction occurs at the nitrogen atom and does not directly involve the C2 stereocenter. However, the choice of base is important; a non-nucleophilic, hindered base is preferred to avoid side reactions with the carboxylate ester.

For reductive amination, the reaction conditions are typically mild, which helps to preserve the stereochemical integrity of the piperidine-2-carboxylate. The chemoselectivity is high, as reagents like sodium triacetoxyborohydride are selective for iminium ions over ketones and esters. The oxetane ring itself is generally stable under these reductive amination conditions. acs.org

Exploration of Advanced Synthetic Routes to the Scaffold

The use of flow chemistry microreactors is another advanced approach. Flow chemistry can offer improved control over reaction parameters such as temperature and mixing, which can be particularly beneficial when dealing with strained rings like oxetane or when managing exothermic reactions. nih.gov This technology could be applied to the radical electroreductive cyclization of imines with terminal dihaloalkanes to form the piperidine ring, followed by a subsequent coupling step in a continuous flow system. nih.gov

Furthermore, novel catalytic systems continue to be developed. For instance, palladium-promoted oxidative annulation of alkyl amides and dienes represents an atypical cycloaddition involving C(sp³)-H bond activation, which could offer new pathways to substituted piperidines. mdpi.com The application of such modern catalytic methods could lead to more efficient and stereoselective syntheses of the target scaffold.

Domino and Cascade Reactions for Ring Construction

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient pathway to complex heterocyclic structures like piperidines. researchgate.net These processes are valued for their atom economy and for reducing the number of synthetic steps and purification procedures.

One prominent approach involves an intramolecular hydroamination/cyclization cascade of alkynes. This reaction typically proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to yield the piperidine ring. Another powerful strategy is the [5 + 1] annulation method, which can be catalyzed by iridium(III) complexes. nih.gov This "hydrogen borrowing" cascade involves the oxidation of a hydroxyl group, subsequent amination, and imine reduction via hydrogen transfer, forming two new C-N bonds in a stereoselective manner. nih.gov

Furthermore, cascade reactions can be initiated from α,β-unsaturated keto esters. A one-pot deprotection of a tBoc group followed by an intramolecular aza-Michael addition provides a direct route to substituted piperidones, which can be further reduced to the corresponding piperidines with high diastereoselectivity. researchgate.net

Table 1: Overview of Cascade Reactions for Piperidine Synthesis

Reaction TypeKey IntermediatesCatalyst/ReagentKey Features
Intramolecular Reductive HydroaminationEnamine, Iminium ionAcid-mediatedForms piperidine from alkyne precursors. nih.gov
[5 + 1] AnnulationIminesIridium(III) complexesStereoselective synthesis via hydrogen borrowing. nih.gov
Aza-Michael Addition Cascadeα,β-unsaturated keto estersBF3·Et2OHigh diastereoselectivity for trans-configured products. researchgate.net
Cyclization/Reduction CascadeImide ionTf2O, then NaBH4One-pot synthesis from halogenated amides. nih.gov

Photoredox Catalysis in Heterocyclic Assembly

Visible-light photoredox catalysis has become a versatile tool for creating and functionalizing heterocyclic scaffolds under mild conditions. sigmaaldrich.com This strategy relies on the generation of radical intermediates through single-electron transfer (SET) processes, enabling novel bond formations that are often challenging to achieve with traditional methods. sigmaaldrich.comnih.gov

For the synthesis of the 1-(oxetan-3-yl)piperidine-2-carboxylate scaffold, photoredox catalysis can be employed in several ways. One key application is the α-amino C–H functionalization of piperidine derivatives. nih.govlookchem.com This allows for the direct introduction of aryl or other functional groups at the position adjacent to the nitrogen atom. Such reactions can proceed with high diastereoselectivity, often controlled by an epimerization event that leads to the most thermodynamically stable product. nih.gov

Furthermore, photoredox catalysis facilitates the generation of radicals from readily available precursors like carboxylic acids. princeton.edu For instance, a 3-aryl-3-carboxylic acid oxetane can serve as a precursor to a tertiary benzylic oxetane radical. nih.govacs.org This radical can then engage in conjugate additions to activated alkenes, forging new C-C bonds and incorporating the oxetane moiety into more complex structures. nih.gov This approach is particularly relevant for constructing the 3,3-disubstituted oxetane portion of the target molecule. nih.govacs.org

Table 2: Applications of Photoredox Catalysis in Heterocycle Synthesis

TransformationSubstrate TypePhotocatalyst ExampleSignificance
α-Amino C–H ArylationSubstituted PiperidinesIr(III) complexesDirect functionalization with high diastereoselectivity. nih.gov
Decarboxylative AlkylationOxetane-3-carboxylic acidsNot specifiedGenerates tertiary oxetane radicals for C-C bond formation. nih.govacs.org
β-FunctionalizationSaturated Aza-heterocyclesAcridinium saltsTwo-step protocol involving dehydrogenation and hydrofunctionalization. nih.gov
Cross-Electrophile CouplingAryl/Alkyl BromidesNot specifiedUsed for sulfonylation via radical capture of SO2 surrogates. researchgate.net

Biocatalytic Approaches to Chiral Building Blocks

Biocatalysis offers a powerful and sustainable route to enantiomerically pure chiral building blocks, which are essential for the synthesis of many pharmaceuticals. nih.gov Enzyme-catalyzed reactions are known for their high selectivity (chemo-, regio-, and stereo-) and ability to operate under mild conditions. nih.govmanchester.ac.uk

For the synthesis of chiral piperidines, multi-enzyme cascade reactions are particularly effective. researchgate.net A well-established biocatalytic cascade involves a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED). researchgate.netmanchester.ac.uk This one-pot process can start from simple keto acids to generate substituted piperidine frameworks with high conversion and excellent enantiomeric and diastereomeric excess. researchgate.netresearchgate.net

The process begins with the CAR enzyme reducing a keto acid to a keto aldehyde. The ω-TA then converts the aldehyde into a cyclic imine, which is subsequently reduced by the IRED to the final chiral piperidine product. researchgate.netresearchgate.net Each enzyme in the cascade exhibits a high degree of selectivity, ensuring the formation of a single desired stereoisomer. manchester.ac.uk This approach is highly valuable for producing the chiral piperidine-2-carboxylate core of the target molecule.

Table 3: Biocatalytic Cascade for Chiral Piperidine Synthesis

EnzymeFunctionSubstrateProduct
Carboxylic Acid Reductase (CAR)Reduces carboxylic acidKeto acidKeto aldehyde
ω-Transaminase (ω-TA)Forms cyclic imineKeto aldehydeCyclic imine
Imine Reductase (IRED)Reduces imineCyclic imineChiral piperidine

Salt Formation and Crystallization Techniques for this compound

The final step in the preparation of the target compound is the formation of the sodium salt from the 1-(oxetan-3-yl)piperidine-2-carboxylic acid precursor. This is a crucial step as the salt form often possesses improved physicochemical properties, such as solubility and stability, compared to the free acid.

Salt formation is typically an acid-base reaction. For a carboxylic acid, the sodium salt is prepared by reacting it with a suitable sodium-containing base, such as sodium hydroxide, sodium bicarbonate, or sodium carbonate. The choice of base and solvent is critical to ensure complete reaction and to facilitate subsequent crystallization. The difference in pKa between the carboxylic acid and the conjugate acid of the base dictates the extent of proton transfer; a large difference generally ensures complete salt formation. acs.org

Once the salt is formed in solution, crystallization is induced to isolate the solid product. Several techniques are commonly employed:

Solvent Evaporation: This simple method involves dissolving the salt in a suitable solvent and allowing the solvent to evaporate slowly. As the solution becomes more concentrated, it reaches supersaturation, leading to the formation of crystals. This technique is effective for obtaining high-quality single crystals. nih.gov

Antisolvent Crystallization: In this method, a second solvent (the antisolvent), in which the salt is poorly soluble, is added to a solution of the salt. The addition of the antisolvent reduces the solubility of the salt in the mixed solvent system, inducing precipitation or crystallization. nih.gov

Slurrying: This technique involves suspending the carboxylic acid and a coformer (in this case, the sodium base) in a solvent in which both are sparingly soluble. Over time, the suspended solids equilibrate to form the most thermodynamically stable crystalline phase, which is often the desired salt. nih.gov

The choice of crystallization method and solvent system is determined through screening experiments to identify conditions that yield a crystalline solid with the desired purity, crystal form (polymorph), and particle size. Characterization of the final salt is typically performed using techniques such as X-ray powder diffraction (XRPD) to confirm its crystalline nature. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is an indispensable tool for determining the elemental composition of a compound with high accuracy.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like sodium 1-(oxetan-3-yl)piperidine-2-carboxylate. In positive ion mode, the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ would be expected. For the free acid, the molecular formula is C₉H₁₅NO₃, with a monoisotopic mass of 185.1052 u. The sodium salt, C₉H₁₄NNaO₃, has a monoisotopic mass of 207.0871 u. HRMS would be able to measure this mass with an accuracy of a few parts per million, allowing for the unambiguous determination of the elemental formula.

Adduct Predicted m/z
[C₉H₁₅NO₃ + H]⁺186.1125
[C₉H₁₅NO₃ + Na]⁺208.0944
[C₉H₁₄NNaO₃ + H]⁺208.0944

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids and their salts.

Cleavage of the oxetane (B1205548) ring: The strained four-membered ring could undergo ring-opening or fragmentation.

Fragmentation of the piperidine (B6355638) ring: Ring cleavage of the piperidine moiety could lead to a series of smaller fragment ions.

Analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different structural units within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify functional groups and probe the vibrational modes of a molecule. For this compound, these complementary methods provide a detailed fingerprint of its molecular structure.

The IR spectrum of a salt, such as this compound, is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group. Typically, the asymmetric stretch appears in the region of 1550-1650 cm⁻¹, while the symmetric stretch is found around 1400-1450 cm⁻¹. The exact positions of these bands are sensitive to the molecular environment, including the nature of the cation and any intermolecular interactions.

The piperidine ring would contribute to the spectrum with its C-H stretching vibrations, anticipated between 2850 and 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine within the piperidine ring, now substituted with the oxetanyl group, would likely be observed in the 1180-1250 cm⁻¹ region. The oxetane moiety is characterized by the ring breathing modes and the C-O-C ether stretching, which is expected to produce a distinct band, typically in the 950-1050 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While the carboxylate stretches are also visible in the Raman spectrum, they are often weaker than in the IR. Conversely, the C-C and C-H vibrations of the aliphatic piperidine and oxetane rings are expected to give rise to strong Raman signals. The symmetric ring breathing mode of the oxetane ring, in particular, would be a characteristic Raman band.

A hypothetical data table summarizing the expected key vibrational frequencies is presented below.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Carboxylate (COO⁻)Asymmetric Stretch1550-1650 (Strong)1550-1650 (Weak)
Carboxylate (COO⁻)Symmetric Stretch1400-1450 (Strong)1400-1450 (Medium)
Piperidine C-HStretching2850-3000 (Medium)2850-3000 (Strong)
Tertiary Amine C-NStretching1180-1250 (Medium)1180-1250 (Weak)
Oxetane C-O-CEther Stretch950-1050 (Strong)950-1050 (Medium)
Oxetane RingBreathing Mode~900 (Medium)~900 (Strong)

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a definitive structure of this compound, including bond lengths, bond angles, and the absolute configuration of the chiral center at the 2-position of the piperidine ring.

The initial and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For this compound, this would typically be achieved by slow evaporation of a suitable solvent or by vapor diffusion techniques. A variety of solvents would be screened, with polar solvents such as ethanol, methanol (B129727), or mixtures with water being likely candidates due to the ionic nature of the compound.

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

The collected diffraction data is processed to determine the unit cell dimensions and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then refined to yield the final atomic positions and thermal parameters.

For this compound, the resulting crystal structure would reveal the conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the oxetanyl and carboxylate substituents. A key aspect of the analysis would be the coordination sphere of the sodium ion. It is anticipated that the sodium ion would be coordinated by the oxygen atoms of the carboxylate group, and potentially by the oxygen atom of the oxetane ring or water molecules if present in the crystal lattice.

Furthermore, the analysis of intermolecular interactions would be crucial. This would include the ionic interactions between the sodium cation and the carboxylate anion, as well as potential weaker interactions such as C-H···O hydrogen bonds involving the piperidine and oxetane hydrogens and the carboxylate or oxetane oxygens. A hypothetical table of crystallographic data is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105
Z2
R-factor< 0.05

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Given the presence of a stereocenter at the C2 position of the piperidine ring, this compound is a chiral molecule. Chiroptical spectroscopy techniques are essential for confirming the enantiomeric purity of a sample.

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature. The specific rotation, [α], is a standardized measure of this property.

For an enantiomerically pure sample of, for instance, the (S)-enantiomer of this compound, a specific rotation value would be determined. The corresponding (R)-enantiomer would exhibit a specific rotation of equal magnitude but opposite sign. A racemic mixture would show no optical rotation. This technique is therefore a primary method for assessing the enantiomeric excess (ee) of a sample. Based on related chiral piperidine derivatives, a hypothetical specific rotation value is provided in the table below.

CompoundSolventConcentration ( g/100 mL)Wavelength (nm)Temperature (°C)Hypothetical Specific Rotation [α]
(S)-sodium 1-(oxetan-3-yl)piperidine-2-carboxylateMethanol1.0589 (D-line)20+15.5°

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the three-dimensional structure of the molecule in the vicinity of a chromophore (a light-absorbing group).

In this compound, the primary chromophore is the carboxylate group. The n → π* electronic transition of the carboxylate, typically occurring in the ultraviolet region around 210-230 nm, is expected to give rise to a CD signal, known as a Cotton effect. The sign and intensity of this Cotton effect are directly related to the absolute configuration of the stereocenter and the conformation of the molecule.

The CD spectrum would serve as a unique fingerprint for a specific enantiomer. Computational modeling, in conjunction with experimental CD data, can be a powerful tool for assigning the absolute configuration and for studying the conformational preferences of the molecule in solution.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations offer a microscopic view of the distribution of electrons within the molecule, which dictates its chemical bonding, reactivity, and physical properties.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of heterocyclic compounds like piperidine (B6355638) derivatives. researchgate.netarxiv.org For sodium 1-(oxetan-3-yl)piperidine-2-carboxylate, DFT calculations would be employed to determine its most stable three-dimensional structure (ground state geometry) and the associated energy.

These calculations typically involve selecting a functional, such as B3LYP or M06-2X, and a basis set, like 6-311++G(d,p), to solve the approximate Schrödinger equation. researchgate.net The process optimizes the molecular geometry by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The results of such a study would provide key information, including:

Optimized Bond Lengths and Angles: Precise values for all interatomic distances and angles, offering insight into the hybridization and bonding within the oxetane (B1205548) and piperidine rings.

Distribution of Electron Density: Highlighting the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions and reactivity.

DFT studies on related piperidine derivatives have successfully provided insights into their molecular geometry, stability, and reactivity, demonstrating the utility of this approach for the title compound. arxiv.org

Beyond DFT, a hierarchy of computational methods can be used to probe electronic properties.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational description of the electronic structure. acs.org However, it does not account for electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that improves upon HF by incorporating electron correlation effects, leading to more accurate energy calculations. osi.lvwikipedia.orgchemeurope.com Ab initio methods like RHF and MP2 have been successfully applied to determine the conformational preferences and electronic structure of piperidine derivatives. osi.lv

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org By neglecting certain complex integrals, methods like CNDO (Complete Neglect of Differential Overlap) and ZINDO (Zerner's Intermediate Neglect of Differential Overlap) can compute electronic properties for large molecules much more quickly than ab initio or DFT methods. nih.govststephens.net.in While less accurate, they are valuable for high-throughput screening or for studying very large systems where more computationally expensive methods are not feasible. ststephens.net.inrsc.org These methods can be parameterized to predict specific properties, such as heats of formation or electronic spectra. ststephens.net.in

Conformational Analysis of the Fused Oxetane-Piperidine System

Ring strain energy (RSE) is the extra energy a cyclic molecule possesses due to non-ideal bond angles and steric interactions compared to a similar, strain-free acyclic counterpart. nih.gov

Oxetane Moiety: The four-membered oxetane ring is significantly strained. Its endocyclic angles are far from the ideal tetrahedral angle of 109.5°, resulting in a high ring strain of approximately 25.5 kcal/mol. nih.gov This value is comparable to that of highly reactive oxiranes. nih.gov

Piperidine Moiety: In contrast, the six-membered piperidine ring, like cyclohexane, can adopt a stable chair conformation that minimizes both angle strain and torsional strain. Consequently, saturated six-membered rings have very low ring strain energies. rsc.org For substituted piperidines, the RSE is typically low, with a calculated maximum of only 2.2 kcal/mol for a fluorinated derivative. rsc.org

The total strain of the fused system in 1-(oxetan-3-yl)piperidine is therefore dominated by the substantial contribution from the oxetane ring.

MoietyRing SizeTypical ConformationApproximate Ring Strain Energy (kcal/mol)
Oxetane4-memberedPuckered25.5 nih.gov
Piperidine6-memberedChair< 2.2 rsc.org

Investigation of Ring Pucker and Inversion Barriers

Oxetane Ring Pucker: To alleviate some of the strain from eclipsing interactions, the oxetane ring is not planar but exists in a puckered conformation. acs.org X-ray diffraction studies of unsubstituted oxetane show C–O bond lengths of 1.46 Å and C–C bond lengths of 1.53 Å, with internal bond angles as low as 84.8°. acs.org The introduction of substituents further influences the degree of puckering. acs.org

Piperidine Ring Inversion: The piperidine ring predominantly exists in a chair conformation. wustl.edu This conformation can undergo a "ring flip" or inversion, where axial substituents become equatorial and vice versa. This process involves passing through higher-energy transition states, such as twist-boat conformations. The energy difference between the chair and twist-boat forms for N-acylpiperidines has been calculated to be around 1.5 kcal/mol. acs.org The energy barrier for this inversion dictates the conformational flexibility of the piperidine scaffold at a given temperature.

The substituents on the piperidine ring can exist in either an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) position.

1-(Oxetan-3-yl) Substituent: As a substituent on the nitrogen atom, the oxetan-3-yl group is located at a position where the energy difference between axial and equatorial conformers is influenced by the nature of the nitrogen atom's bonding and lone pair.

Reaction Mechanism Studies of Synthetic Transformations

To understand the synthesis of this compound, computational studies would typically focus on elucidating the pathways of its formation. This involves mapping the potential energy surface of the reactions to identify the most favorable routes.

Transition State Analysis for Key Bond-Forming Reactions

A critical aspect of studying reaction mechanisms is the analysis of transition states—the highest energy points along a reaction coordinate. Computational methods, such as density functional theory (DFT), are employed to locate and characterize the geometry and energy of these fleeting structures. This analysis provides crucial information about the activation energy, which in turn determines the reaction rate. For the synthesis of this compound, key bond-forming reactions would likely involve the N-alkylation of the piperidine ring with an oxetane precursor.

Computational Prediction of Regio-, Diastereo-, and Enantioselectivity

Many chemical reactions can yield multiple products. Computational models are invaluable for predicting the selectivity of these transformations. By calculating the energies of different transition states leading to various isomers, chemists can predict which product is most likely to form. For a chiral molecule like this compound, computational methods could predict the diastereomeric and enantiomeric outcomes of its synthesis, guiding the design of stereoselective synthetic routes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility

While static computational models provide information about specific structures, molecular dynamics (MD) simulations offer insights into the dynamic nature of molecules. mdpi.com MD simulations model the movement of atoms over time, revealing the conformational flexibility and dynamic behavior of the compound. mdpi.comuu.nl For this compound, MD simulations could illustrate how the oxetane and piperidine rings move in relation to each other and how the molecule interacts with its environment, such as a solvent.

Theoretical Descriptors of Molecular Shape and Three-Dimensionality

The three-dimensional shape of a molecule is fundamental to its properties and biological activity. libretexts.org Computational chemistry provides a range of theoretical descriptors to quantify molecular shape and three-dimensionality. scispace.com These descriptors, derived from the calculated molecular structure, can be used to compare the shape of this compound with other molecules, which is particularly useful in fields like drug design for understanding molecular recognition. The inclusion of the rigid, three-dimensional oxetane ring is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and aqueous solubility by increasing the molecule's three-dimensionality. nih.govresearchgate.net

Reactivity and Chemical Transformations of the Scaffold

Reactions of the Carboxylate Moiety

The carboxylate functional group is a versatile handle for derivatization, allowing for the introduction of a wide array of other functionalities.

The sodium carboxylate can be readily converted to its corresponding carboxylic acid via acidification, which can then undergo standard esterification or amidation reactions.

Esterification: The carboxylic acid can be reacted with various alcohols under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or using coupling agents to yield the corresponding esters. For instance, reaction with methanol (B129727) in the presence of an acid catalyst would produce methyl 1-(oxetan-3-yl)piperidine-2-carboxylate. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Amidation: The formation of amides from the carboxylic acid can be achieved by reacting it with a primary or secondary amine in the presence of a suitable coupling agent. bohrium.commdpi.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. mdpi.com This reaction is fundamental in peptide synthesis and allows for the linkage of the scaffold to amino acids or other amine-containing molecules. creative-peptides.com

Table 1: Representative Esterification and Amidation Reactions

Reaction Reagents and Conditions Product
Esterification Methanol, H₂SO₄ (catalytic), heat Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate
Amidation Benzylamine, EDC, HOBt, DMF, room temp. N-benzyl-1-(oxetan-3-yl)piperidine-2-carboxamide

The carboxylate group can be reduced to either a primary alcohol or an aldehyde, providing entry into another class of derivatives.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (1-(oxetan-3-yl)piperidin-2-yl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Borane-THF complex (BH₃·THF) is another effective reagent for this transformation and is generally more selective than LiAlH₄.

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting carboxylic acid and is typically further reduced to the alcohol. However, this transformation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Table 2: Reduction Reactions of the Carboxylate Moiety

Desired Product Intermediate Reagents and Conditions
Primary Alcohol Carboxylic acid 1. LiAlH₄, THF, 0 °C to r.t. 2. H₂O workup
Aldehyde Weinreb amide 1. DIBAL-H, THF, -78 °C 2. H₂O workup

Transformations at the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is nucleophilic and can readily participate in a variety of bond-forming reactions.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid formed during the reaction. researchgate.netbeilstein-journals.org The choice of base is crucial to avoid side reactions; non-nucleophilic bases like potassium carbonate or triethylamine (B128534) are commonly employed. researchgate.net For example, reaction with methyl iodide in the presence of potassium carbonate would yield sodium 1-methyl-1-(oxetan-3-yl)piperidinium-2-carboxylate. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another effective method for N-alkylation.

N-Acylation: N-acylation can be accomplished by treating the piperidine with acyl chlorides or anhydrides, usually in the presence of a base such as triethylamine or pyridine (B92270) to scavenge the generated acid. google.com This reaction results in the formation of an amide bond at the piperidine nitrogen. For instance, reaction with acetyl chloride would yield sodium 1-acetyl-1-(oxetan-3-yl)piperidine-2-carboxylate. This transformation can be useful for introducing a variety of acyl groups.

Table 3: N-Alkylation and N-Acylation Reactions

Reaction Reagents and Conditions Product
N-Alkylation Methyl iodide, K₂CO₃, Acetonitrile Sodium 1-methyl-1-(oxetan-3-yl)piperidinium-2-carboxylate
N-Acylation Acetyl chloride, Triethylamine, CH₂Cl₂ Sodium 1-acetyl-1-(oxetan-3-yl)piperidine-2-carboxylate

To achieve selective reactions at other positions of the molecule, it is often necessary to temporarily protect the piperidine nitrogen. fiveable.me A variety of nitrogen protecting groups can be employed, with the choice depending on the stability of the group to the reaction conditions planned for other parts of the scaffold and the ease of its subsequent removal. nih.govresearchgate.net

Common protecting groups for secondary amines include the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but can be removed with strong acids like trifluoroacetic acid (TFA). researchgate.net The benzyloxycarbonyl (Cbz) group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. wikipedia.org The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is often removed using piperidine in DMF. wikipedia.org The use of these protecting groups allows for the selective modification of the carboxylate or oxetane (B1205548) moieties without interference from the piperidine nitrogen. researchgate.netwikipedia.org

Table 4: Common Nitrogen Protecting Groups for the Piperidine Moiety

Protecting Group Introduction Reagent Deprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc₂O) Trifluoroacetic acid (TFA) or HCl
Cbz Benzyl chloroformate H₂, Pd/C (Hydrogenolysis)
Fmoc Fmoc-Cl or Fmoc-OSu 20% Piperidine in DMF

Reactions of the Oxetane Ring in the Context of the Scaffold

The oxetane ring is a strained four-membered ether, making it susceptible to ring-opening reactions, particularly under acidic conditions or with nucleophiles in the presence of a Lewis acid. wikipedia.orgbeilstein-journals.org The reactivity of the oxetane is generally lower than that of epoxides. wikipedia.org

Ring-opening of the oxetane can proceed via nucleophilic attack at one of the ring carbons, leading to the formation of a 1,3-difunctionalized piperidine derivative. The regioselectivity of the ring-opening can be influenced by steric and electronic factors of both the nucleophile and the scaffold itself.

For example, in the presence of a Lewis acid catalyst, various nucleophiles such as halides, cyanide, thiols, and amines can open the oxetane ring. acs.orgradtech.org Under acidic conditions, water or alcohols can act as nucleophiles, leading to the formation of diols or ether alcohols, respectively. The inherent ring strain of approximately 25.5 kcal/mol provides the thermodynamic driving force for these reactions. beilstein-journals.org It is important to note that many oxetane-carboxylic acids have been found to be unstable and can isomerize to lactones, especially with heating. nih.gov

Table 5: Potential Oxetane Ring-Opening Reactions

Nucleophile Conditions Potential Product Structure
H₂O H⁺ (catalytic) Piperidine with a 1,3-diol substituent
Methanol Lewis Acid (e.g., BF₃·OEt₂) Piperidine with a 3-hydroxy-1-methoxypropyl substituent
Azide (N₃⁻) Lewis Acid Piperidine with a 1-azido-3-hydroxypropyl substituent

Acid-Catalyzed Ring Opening Reactions as Synthetic Pathways

The oxetane moiety is prone to cleavage under acidic conditions, a reaction that can be strategically employed for the synthesis of more complex structures. Both Brønsted and Lewis acids can catalyze the ring-opening process by protonating or coordinating to the oxetane oxygen, thereby activating the ring towards nucleophilic attack. This reactivity has been harnessed to create larger heterocyclic systems. For instance, 3-amido oxetanes can undergo intramolecular cyclization in the presence of an indium(III) triflate catalyst to form 2-oxazolines, which are valuable ligands and components of natural products. This process involves the intramolecular attack of the amide oxygen onto the activated oxetane ring.

A notable application of acid-catalyzed ring-opening is the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols. In this reaction, a Brønsted acid like triflimide (Tf₂NH) activates the oxetanol, leading to the formation of an oxetane carbocation. This intermediate is then trapped by the diol, followed by an intramolecular ring-opening of the oxetane to yield the 1,4-dioxane (B91453) structure. This transformation highlights the utility of the oxetane ring as a synthon for larger heterocyclic frameworks.

The general mechanism for the acid-catalyzed ring-opening of an N-(oxetan-3-yl)piperidine derivative is depicted below, where a generic nucleophile (Nu-H) attacks one of the oxetane carbons after protonation of the oxygen atom.

Reactant Catalyst Nucleophile Product Reference
3-Amido oxetaneIn(OTf)₃Intramolecular amide2-Oxazoline
3-Aryloxetan-3-olTf₂NH1,2-Diol1,4-Dioxane

Nucleophilic Ring Opening Reactions

The strained nature of the oxetane ring also permits ring-opening by various nucleophiles, even under neutral or basic conditions, although activation by an acid is more common. Strong nucleophiles tend to attack the less sterically hindered carbon of the oxetane ring. For the 1-(oxetan-3-yl)piperidine scaffold, this would involve an attack at one of the methylene (B1212753) carbons of the oxetane.

A range of carbon, nitrogen, and oxygen nucleophiles can participate in these reactions. For example, intramolecular ring-opening of oxetane carboxamides has been achieved using mild nucleophiles like nitrogen heterocycles under metal-free basic conditions. This type of transformation allows for the rapid construction of complex molecular architectures from simple starting materials.

The regioselectivity of nucleophilic attack is influenced by both steric and electronic factors. In the absence of directing groups, attack generally occurs at the least substituted carbon.

Nucleophile Type Reaction Conditions General Product Reference
Nitrogen HeterocyclesMetal-free, basicFused/Spirocyclic heterocycles
Carbon NucleophilesVariesFunctionalized piperidines
Oxygen NucleophilesVariesFunctionalized piperidines

Rearrangement and Rearrangement-Ring Opening Reactions

The 1-(oxetan-3-yl)piperidine scaffold can undergo rearrangement reactions, often initiated by the formation of an oxonium ylide. These reactions can lead to ring expansion, providing access to medium-sized heterocyclic rings. For instance, the reaction of vinyl oxetanes with a metallocarbenoid can generate an oxonium ylide, which can then undergo a nih.govsemanticscholar.org-sigmatropic rearrangement to afford larger cyclic ethers. acs.org

Another type of rearrangement involves a nih.govacs.org-sigmatropic shift, which has been observed in the ring expansion of oxetanes to tetrahydrofurans. semanticscholar.org This process can be initiated photochemically and proceeds through a diradical intermediate. semanticscholar.orgresearchgate.net While these examples are not on the exact piperidine scaffold, they illustrate the potential rearrangement pathways available to the oxetane moiety. The nitrogen of the piperidine ring could also play a role in mediating or participating in such rearrangements.

Rearrangement Type Initiation Intermediate Product Reference
nih.govsemanticscholar.org-SigmatropicMetallocarbenoidOxonium ylideRing-expanded ether acs.org
nih.govacs.org-SigmatropicPhotochemicalDiradicalRing-expanded ether semanticscholar.orgresearchgate.net

Functionalization of the Heterocyclic Framework at Other Positions

Beyond the reactivity of the oxetane ring, the piperidine-2-carboxylate core offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives.

Oxidation and Reduction Reactions

The piperidine ring and the carboxylate group are subject to various oxidation and reduction reactions. The carboxylate group of sodium 1-(oxetan-3-yl)piperidine-2-carboxylate can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or borane. This transformation provides a handle for further synthetic modifications.

Oxidation of the piperidine ring can occur at the carbon atoms alpha to the nitrogen. The use of hypervalent iodine reagents can lead to the formation of N-acyliminium ions, which are versatile intermediates for the introduction of various nucleophiles at the C2 or C6 positions of the piperidine ring. nih.gov

The nitrogen atom itself can also be oxidized to an N-oxide, which can influence the reactivity of the ring and serve as a precursor for other functional groups.

Reaction Type Reagent Functional Group Transformation Reference
ReductionLithium aluminum hydrideCarboxylate to primary alcohol
OxidationHypervalent iodine reagentsC-H to C-Nu (via N-acyliminium) nih.gov
Oxidationm-CPBANitrogen to N-oxide

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig if applicable)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, including piperidine. Although the piperidine ring is saturated, it is possible to introduce unsaturation or perform C-H activation to enable these reactions. More commonly, a leaving group such as a halide is installed on the piperidine ring to facilitate cross-coupling.

The Suzuki-Miyaura coupling would allow for the formation of a carbon-carbon bond between a halogenated piperidine derivative and a boronic acid. This would be a viable strategy for introducing aryl or vinyl substituents onto the piperidine ring.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. wikipedia.org This reaction could be used to couple an amine with a halogenated piperidine derivative, or conversely, to couple the piperidine nitrogen with an aryl halide if the piperidine nitrogen were a secondary amine. nih.govrsc.orgresearchgate.net For the N-(oxetan-3-yl) substituted piperidine, functionalization would likely occur at other positions on the piperidine ring that have been pre-functionalized with a halide. These reactions are known for their broad substrate scope and functional group tolerance. wikipedia.org

Coupling Reaction Coupling Partners Bond Formed Catalyst System (General) Reference
Suzuki-MiyauraHalogenated piperidine + Boronic acidC-CPd catalyst + Ligand + Base
Buchwald-HartwigHalogenated piperidine + AmineC-NPd catalyst + Ligand + Base wikipedia.orgrsc.orgresearchgate.net

Advanced Concepts and Future Directions in Heterocyclic Synthesis

Application of Flow Chemistry and Continuous Processing in Scaffold Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. The application of this technology to the synthesis of piperidine (B6355638) and oxetane (B1205548) scaffolds is a promising area of development.

Recent studies have demonstrated the rapid and scalable synthesis of enantioenriched α-substituted piperidines using continuous flow protocols. acs.orgorganic-chemistry.org For instance, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents has been shown to produce various functionalized piperidines in high yields and diastereoselectivities within minutes. organic-chemistry.org Another approach involves the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, which has been successfully used to synthesize piperidine and pyrrolidine (B122466) derivatives. researchgate.net The large surface-area-to-volume ratio in microreactors allows for efficient reduction of the substrate imine at the cathode, leading to good yields in a short amount of time. researchgate.net

For the oxetane moiety, flow technology has been leveraged to generate and utilize highly unstable intermediates like 3-oxetanyllithium. nih.gov This method allows for the reaction of this nucleophilic oxetane with a range of electrophiles, opening up new avenues for the functionalization of the oxetane ring. nih.gov The integration of these flow-based approaches for the synthesis of both the piperidine and oxetane components could lead to a streamlined and efficient continuous process for the production of sodium 1-(oxetan-3-yl)piperidine-2-carboxylate.

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis
ParameterBatch ChemistryFlow ChemistryPotential Advantage of Flow Chemistry
Reaction TimeHours to daysSeconds to minutesIncreased throughput
ScalabilityDifficult and requires re-optimizationStraightforward by running longerEasier scale-up
SafetyRisk of thermal runaway with exothermic reactionsSuperior heat and mass transfer, smaller reaction volumesEnhanced safety profile
Process ControlLimited control over reaction parametersPrecise control over temperature, pressure, and mixingImproved reproducibility and yield

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The development of novel catalytic systems is crucial for achieving high efficiency and selectivity in the synthesis of complex molecules. For the piperidine scaffold, a variety of innovative catalytic approaches have been reported. A two-stage process combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling using nickel electrocatalysis has been developed to simplify the synthesis of complex piperidines. news-medical.net This method allows for the efficient formation of new carbon-carbon bonds without the need for protecting groups or expensive precious metal catalysts. news-medical.net

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine (B92270) derivatives have also been shown to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines. acs.orgsnnu.edu.cn This method demonstrates broad functional group tolerance and can be performed on a gram scale. acs.orgsnnu.edu.cn Other notable developments include the use of iridium catalysts for the enantioselective hydrogenation of 2-alkyl-pyridines and the application of chiral Cinchona-based primary-tertiary diamines for the asymmetric synthesis of 2-substituted piperidines. researchgate.net

For the oxetane ring, new catalytic methods for its synthesis and functionalization are also emerging. A mild catalytic protocol for the synthesis of 2-oxazolines from 3-amido oxetanes has been developed using In(OTf)3 as a catalyst. nih.gov This reaction proceeds via an intramolecular cyclization and provides a new route to functionalized oxetanes. nih.gov Brønsted acid catalysis has been employed for the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols, showcasing the potential of oxetanols as 1,2-bis-electrophiles. nih.gov Furthermore, cobalt catalysis has been utilized to enable the radical ring-opening of oxetanes, providing access to various modes of radical reactivity. researchgate.net

Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of organic synthesis by providing powerful tools for retrosynthesis and reaction prediction. arxiv.orgacs.org For complex heterocyclic compounds, where synthetic accessibility can be a major challenge, these computational approaches are particularly valuable.

Retrosynthetic prediction models, which aim to identify potential starting materials for a target molecule, have shown promise but can struggle with heterocycle formation reactions due to a lack of sufficient data. nih.gov To address this, transfer learning methods are being employed to improve the performance of these models. nih.govchemrxiv.org By training a baseline model on a large dataset of general reactions and then fine-tuning it on a smaller dataset of specific heterocyclic reactions, the accuracy of retrosynthetic predictions can be significantly enhanced. nih.govchemrxiv.org One study demonstrated that a mixed fine-tuned model achieved a top-1 accuracy of 36.5% for ring-breaking disconnections in heterocycles. nih.gov

Table 2: AI Approaches in Retrosynthesis
AI ApproachDescriptionApplication to Heterocycle Synthesis
Template-based ModelsUtilize a predefined set of reaction rules or templates to propose retrosynthetic disconnections.Can be effective but are limited by the scope of the predefined templates.
Template-free ModelsEmploy deep learning architectures, such as sequence-to-sequence models, to learn reaction patterns directly from data without explicit rules.Offer greater flexibility and the potential to discover novel transformations.
Transfer LearningA technique where a model trained on a large, general dataset is fine-tuned on a smaller, more specific dataset.Improves the accuracy of retrosynthetic predictions for less common reaction classes, such as heterocycle formations. nih.govchemrxiv.org

Exploration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. For the synthesis of heterocyclic compounds like piperidines, several green approaches have been developed. researchgate.netnih.gov These methods often focus on reducing waste, using less hazardous reagents, and improving energy efficiency. rasayanjournal.co.in

One green approach to the synthesis of N-substituted piperidones involves a methodology that presents significant advantages over the classical Dieckman approach. researchgate.netnih.gov The use of water as a solvent in the intramolecular cyclization for the synthesis of piperidinols is another example of a greener synthetic route. nih.gov Additionally, a new method for the synthesis of 2-aminomethylpiperidine has been developed using a bio-renewable starting material, 2,5-bis(aminomethyl)furan, and a Pt/γ-Al2O3 catalyst in an aqueous solution. rsc.org

The application of these green chemistry principles to the synthesis of this compound could involve the use of renewable starting materials, catalytic reactions to minimize waste, and the use of environmentally benign solvents. By incorporating these principles from the initial stages of route design, a more sustainable and cost-effective synthesis can be achieved.

Potential as Chemical Probes for Fundamental Biological Processes (excluding direct biological activity)

Strained heterocycles are valuable scaffolds for the development of chemical probes to study fundamental biological processes. digitellinc.com Their rigid structures and inherent ring strain can lead to unique reactivity and binding properties. digitellinc.comnih.gov The oxetane and piperidine rings in this compound possess features that make them attractive components of chemical probes.

The oxetane moiety, with its high ring strain, can act as a reactive handle for covalent modification of biological targets. frontiersin.org This property can be exploited to design probes for activity-based protein profiling or for selectively labeling specific proteins in a complex biological system. The piperidine ring, a common scaffold in medicinal chemistry, can provide a rigid framework for orienting functional groups and can be readily modified to tune the probe's properties, such as its solubility and cell permeability.

By strategically functionalizing the this compound scaffold with reporter tags, such as fluorophores or affinity labels, it is possible to create chemical probes for a variety of applications, including imaging, target identification, and studying protein-protein interactions.

Emerging Roles of Strained Heterocycles in Supramolecular Chemistry or Materials Science

The unique structural and electronic properties of strained heterocycles like oxetanes are leading to their exploration in the fields of supramolecular chemistry and materials science. researchgate.net The inherent ring strain of oxetanes makes them interesting building blocks for the construction of novel polymers and materials. acs.org

In supramolecular chemistry, the ability of the oxetane oxygen to act as a hydrogen bond acceptor can be utilized in the design of self-assembling systems. researchgate.net The rigid, three-dimensional structure of the oxetane ring can also be used to control the geometry of supramolecular assemblies.

In materials science, the incorporation of oxetane units into polymers can influence their physical properties, such as their thermal stability and mechanical strength. The ring-opening polymerization of oxetanes can lead to the formation of polyethers with a variety of potential applications. radtech.org As the synthesis of functionalized oxetanes becomes more efficient, their use as monomers for the creation of advanced materials with tailored properties is expected to grow.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium 1-(oxetan-3-yl)piperidine-2-carboxylate, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving oxetane and piperidine precursors. For example, oxetane derivatives (e.g., 1-(oxetan-3-yl)propan-1-ol) may undergo esterification or carboxylation under controlled pH and temperature . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), catalyst loading (e.g., NADPH-dependent reductases for stereoselectivity), and reaction time to minimize byproducts. NMR monitoring (e.g., tracking disappearance of starting materials) is critical for yield optimization .

Q. How is the compound characterized to confirm structural integrity and purity in academic research settings?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton/carbon environments (e.g., oxetane ring protons at δ 4.5–5.0 ppm, piperidine carbons at δ 25–55 ppm) . ESI-TOF mass spectrometry confirms molecular weight (e.g., [M+Na]⁺ peak matching theoretical mass). Purity is assessed via HPLC with UV detection (λ = 210–280 nm for carboxylate absorption) .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Avoid exposure to moisture, heat (>25°C), and static discharge. Use desiccants (silica gel) in storage cabinets . Stability studies suggest a shelf life of 6–12 months at –20°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting patterns in ¹H NMR) for this compound derivatives?

  • Methodological Answer : Unexpected splitting may arise from conformational dynamics (e.g., oxetane ring puckering) or diastereomeric impurities . Use variable-temperature NMR to assess dynamic effects or 2D-COSY/NOESY to assign coupling networks. For diastereomers, chiral chromatography (e.g., HPLC with cellulose-based columns) can isolate enantiomers .

Q. What strategies are effective in minimizing epimerization or racemization during synthetic steps involving the piperidine-2-carboxylate moiety?

  • Methodological Answer : Epimerization is minimized by:

  • Using low-temperature reactions (–20°C to 0°C) to slow kinetic interconversion.
  • Employing chiral auxiliaries (e.g., tert-butyl groups) to stabilize the desired configuration .
  • Avoiding prolonged exposure to basic conditions (e.g., NaOH), which promote racemization. Monitor enantiomeric excess via polarimetry or chiral HPLC .

Q. How does the oxetane ring's electronic and steric properties influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The oxetane ring introduces angle strain , enhancing its electrophilicity in SN2 reactions. Steric hindrance from the 3-substituted oxetane directs nucleophilic attack to the less hindered position. Computational modeling (DFT) predicts regioselectivity, validated experimentally by isolating substitution products (e.g., replacing oxetane with thiols or amines) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Solubility discrepancies may arise from hydration states or counterion effects (e.g., sodium vs. free acid form). Conduct Karl Fischer titration to quantify water content. Compare solubility in rigorously dried solvents (e.g., DMSO-d6) vs. hydrated systems. Literature data from controlled studies (e.g., USP standards) should take precedence over vendor claims .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.